molecular formula C16H19NO B7780317 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol

1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol

Cat. No. B7780317
M. Wt: 241.33 g/mol
InChI Key: YDMFBXUOKANVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol involves the reaction of 4-(propan-2-yl)pyridine-2-carbaldehyde with phenylmagnesium bromide, followed by reduction of the resulting ketone with sodium borohydride.

Starting Materials
4-(propan-2-yl)pyridine-2-carbaldehyde, Phenylmagnesium bromide, Sodium borohydride, Ethanol, Diethyl ether, Wate

Reaction
Step 1: Dissolve 4-(propan-2-yl)pyridine-2-carbaldehyde (1.0 g, 6.2 mmol) in dry diethyl ether (20 mL) under nitrogen atmosphere., Step 2: Add phenylmagnesium bromide (10 mL, 10.0 mmol) dropwise to the reaction mixture at 0°C and stir for 1 hour at room temperature., Step 3: Quench the reaction by adding water (10 mL) and extract the organic layer with diethyl ether (3 x 20 mL)., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 5: Dissolve the crude product in ethanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture at room temperature., Step 6: Stir the reaction mixture for 2 hours and quench the reaction by adding water (10 mL)., Step 7: Extract the organic layer with diethyl ether (3 x 20 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the final product as a white solid (yield: 70%).

properties

IUPAC Name

1-phenyl-1-(4-propan-2-ylpyridin-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12(2)13-9-10-17-15(11-13)16(3,18)14-7-5-4-6-8-14/h4-12,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMFBXUOKANVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)C(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol

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